molecular formula C7H8ClN3O3 B1454599 Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate CAS No. 1126320-49-7

Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate

Cat. No. B1454599
CAS RN: 1126320-49-7
M. Wt: 217.61 g/mol
InChI Key: VHXVXHHVPQJMFM-UHFFFAOYSA-N
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Description

“Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1126320-49-7 . It has a molecular weight of 217.61 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3O3/c1-13-4-3 (6 (12)14-2)10-7 (8)11-5 (4)9/h1-2H3, (H2,9,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Anticancer Applications

This compound serves as a building block in the synthesis of pyrimidine derivatives, which are integral in the development of anticancer drugs. Pyrimidine-based drugs like imatinib, dasatinib, and nilotinib are well-established treatments for leukemia. The structural diversity of pyrimidine allows for the modulation of various cancer pathways, making it a valuable scaffold for anticancer research .

Antimicrobial and Antifungal Uses

The pyrimidine core of Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is found in compounds exhibiting antimicrobial and antifungal properties. These activities are crucial for developing new treatments against resistant strains of bacteria and fungi, addressing a growing concern in public health .

Cardiovascular Therapeutics

Pyrimidine derivatives have been reported to act as cardiovascular agents, offering potential applications in the treatment of hypertension and other heart-related conditions. The compound’s versatility in structural modification allows for the design of targeted cardiovascular therapies .

Anti-Inflammatory and Analgesic Properties

Research indicates that pyrimidine derivatives can exhibit significant anti-inflammatory and analgesic effects. This makes Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate a candidate for the development of new pain management and anti-inflammatory medications .

Antidiabetic Activity

The compound has potential use in the synthesis of DPP-IV inhibitors, which are a class of antidiabetic drugs. These inhibitors work by affecting the incretin hormones, which in turn regulate the glucose metabolism in the body .

Neuroprotection and Ocular Therapies

Pyrimidine derivatives are being explored for their neuroprotective effects, particularly in the context of retinal ganglion cell protection. This research could lead to new treatments for eye diseases and conditions affecting the nervous system .

Antiviral Research

Given its structural similarity to nucleotides, Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is a promising candidate for the development of anti-HIV drugs. It could serve as a precursor in the synthesis of compounds that interfere with viral replication .

Cholesterol-Lowering Agents

The compound’s potential role in the synthesis of HMG-CoA reductase inhibitors, which are used to lower cholesterol, highlights its importance in cardiovascular health management. These inhibitors are key in the prevention and treatment of coronary heart disease .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-13-4-3(6(12)14-2)10-7(8)11-5(4)9/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXVXHHVPQJMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(N=C1N)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate

Synthesis routes and methods I

Procedure details

A solution comprising the reaction mixture prepared by Example 8, which reaction mixture contained the methyl 2,6-dichloro-5-methoxy-pyrimidine-4-carboxylate (25 g, 0.1 mol), and dimethyl sulfoxide (DMSO) was prepared. To this solution was added, at 0-5° C., a solution of ammonia in DMSO (2 eq). This mixture was stirred at the same 0-5° C. temperature for 10 to 15 minutes. Later, the mixture was diluted with ethyl acetate, and the resulting solid was filtered. The filtrate was washed with a brine solution. The organic layer was dried over sodium sulfate. Upon concentration, the crude product was obtained. The crude product was stirred in a minimum amount of ethyl acetate and filtered to obtain the pure compound. The resulting filtrate, after concentration, was column purified. This produced the title compound (11 g, 50% yield): mp 158° C.; 1H NMR (DMSO-d6) δ 3.71 (s, 3H), 3.86 (s, 3H), 7.65 (brs, 1H), 8.01 (brs, 1H).
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Synthesis routes and methods II

Procedure details

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid methyl ester (750 mg, 3.16 mmol; see J. Med. Chem. 49(5), 1693-1705; 2006 for preparation) was dissolved in chloroform and 2N ammonia in methanol (2 eq) was added dropwise while in a cooling bath. The reaction mixture was stirred for 30 min, after which an additional 2 eq of 2N ammonia in methanol was added. The reaction was stirred at ambient temperature for 16 h. Additional 2N ammonia in methanol (2 eq) was added. The reaction was stirred for 2 h during which time a solid precipitated. The solid was filtered off and water was added to the filtrate. The crude material was extracted from the filtrate with dichloromethane three times and the combined organic phases were washed with brine, dried and concentrated under vacuum. The product was purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to provide the title compound (202 mg, 29% yield): mp 162-167° C.; 1H NMR (CDCl3): δ 5.75 (br s, 2H), 3.97 (s, 3H), 3.92 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
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Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
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Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
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Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Reactant of Route 5
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Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Reactant of Route 6
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate

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